molecular formula C23H25NO5 B2624037 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-31-2

7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2624037
CAS No.: 637753-31-2
M. Wt: 395.455
InChI Key: LVFHGHXIWSDNCJ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound exhibits a molecular formula that can be deduced from its structural components, incorporating a chromenone core with specific substitution patterns. The chromenone nucleus, also known as 4H-1-benzopyran-4-one, serves as the fundamental scaffold for this molecule. The systematic classification places this compound within the broader category of chromone alkaloids, which represent an unusual group of structurally diverse secondary metabolites derived from the convergence of multiple biosynthetic pathways.

The compound belongs to the flavonoid alkaloid subfamily, specifically characterized by the presence of a nitrogen-containing heterocycle linked to the chromenone framework. This classification is based on the structural features where the nitrogenous moiety, in this case a piperidine ring, is attached to the chromenone core structure. The presence of the 4-methoxyphenoxy substituent at position 3 and the piperidine methylmethyl group at position 8 creates a complex molecular architecture that influences both its chemical reactivity and biological properties. The hydroxyl group at position 7 and the methyl group at position 2 further contribute to the compound's distinctive structural profile.

Structural Component Position Chemical Group Molecular Contribution
Hydroxyl group 7 -OH Hydrogen bonding capability
Methoxyphenoxy group 3 -OC6H4OCH3 Aromatic interaction potential
Methyl group 2 -CH3 Hydrophobic character
Piperidin-1-ylmethyl 8 -CH2N(C5H10) Basic nitrogen functionality

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional molecular structure of crystalline compounds with atomic resolution. Single crystal X-ray diffraction studies of chromenone derivatives have demonstrated the powerful capability of this technique in revealing detailed structural information, including bond lengths, bond angles, and intermolecular interactions. The crystallographic analysis of related chromenone compounds has shown that these molecules typically adopt specific conformational arrangements that optimize intramolecular and intermolecular interactions.

The X-ray diffraction methodology involves placing a single crystal of the compound into the center of a diffractometer and illuminating it with a monochromatic X-ray beam. The resulting diffraction pattern provides information about the atomic arrangement within the crystal lattice. For chromenone derivatives, crystallographic studies have revealed important structural features such as the planarity of the chromenone ring system and the spatial orientation of substituent groups. The analysis typically employs Cu Kα radiation with a wavelength of 1.54 Å, which is particularly suitable for organic compounds of this molecular weight range.

Studies of similar chromenone compounds have demonstrated that the crystal structures often exhibit triclinic crystal systems with specific space group symmetries. The crystallographic data obtained from related compounds show that the chromenone core maintains a relatively planar configuration, while substituent groups may adopt various orientations depending on steric and electronic factors. The presence of hydrogen bonding capabilities, particularly from hydroxyl groups, significantly influences the crystal packing arrangements and intermolecular interactions within the solid state structure.

Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, High Resolution Mass Spectrometry)

Comprehensive spectroscopic characterization provides essential information about the molecular structure and electronic properties of chromenone compounds. Proton nuclear magnetic resonance spectroscopy reveals detailed information about the hydrogen environments within the molecule, particularly useful for confirming the substitution patterns on the chromenone core and the presence of specific functional groups. Carbon-13 nuclear magnetic resonance spectroscopy complements proton nuclear magnetic resonance by providing information about the carbon framework and the electronic environment of each carbon atom.

Fourier transform infrared spectroscopy identifies characteristic vibrational frequencies associated with specific functional groups present in the molecule. For chromenone derivatives, characteristic peaks are typically observed for the carbonyl stretch of the chromenone ring system, aromatic carbon-hydrogen stretches, and hydroxyl group vibrations when present. The infrared spectrum provides fingerprint identification of the compound and confirms the presence of expected functional groups. The analysis of related chromenone compounds has shown that the carbonyl stretch typically appears in the range of 1650-1670 cm⁻¹, while aromatic carbon-hydrogen stretches are observed around 3000-3100 cm⁻¹.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation within the molecule. Chromenone compounds typically exhibit characteristic absorption maxima related to π-π* transitions in the aromatic system. Studies of related compounds have shown that the presence of methoxy substituents can cause bathochromic shifts in the absorption spectra due to their electron-donating properties. High resolution mass spectrometry confirms the molecular formula and provides fragmentation patterns that support structural assignments.

Spectroscopic Technique Key Information Provided Typical Observations
Proton Nuclear Magnetic Resonance Hydrogen environments Aromatic and aliphatic proton signals
Carbon-13 Nuclear Magnetic Resonance Carbon framework Carbonyl and aromatic carbon signals
Fourier Transform Infrared Functional group identification Carbonyl, aromatic, and hydroxyl stretches
Ultraviolet-Visible Electronic transitions π-π* absorption maxima
High Resolution Mass Spectrometry Molecular formula confirmation Molecular ion and fragmentation patterns

Conformational Analysis via Density Functional Theory

Density functional theory calculations provide valuable insights into the electronic structure, molecular geometry, and conformational preferences of chromenone compounds. Computational studies using density functional theory methods have been successfully applied to investigate the ground state geometries, electronic properties, and molecular orbitals of similar chromenone derivatives. The theoretical calculations complement experimental structural data and provide information about molecular properties that may not be directly accessible through experimental techniques.

The density functional theory analysis typically involves geometry optimization calculations to determine the most stable molecular conformation. For chromenone compounds, these calculations reveal information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. The calculated geometries generally show good agreement with experimental crystallographic data when available. The optimization calculations also provide information about the relative energies of different conformational isomers and the barriers to conformational interconversion.

Electronic structure calculations using density functional theory provide detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are important for understanding the electronic properties and reactivity of the compound. Studies of related chromenone derivatives have shown that these compounds typically exhibit significant energy gaps between the highest occupied molecular orbital and lowest unoccupied molecular orbital, indicating their stability under normal conditions. The calculations also reveal the distribution of electron density within the molecule and identify regions of high and low electron density that influence chemical reactivity.

Natural bond orbital analysis, which can be performed within the density functional theory framework, provides insights into intramolecular charge transfer and hyperconjugation effects. This analysis helps explain the stability of specific conformations and the electronic interactions between different parts of the molecule. The results of these calculations contribute to understanding the relationship between molecular structure and observed properties.

Comparative Structural Analysis with Related Chromenone Derivatives

The structural analysis of this compound benefits significantly from comparison with closely related chromenone derivatives that have been characterized in the literature. Several structural analogs provide important reference points for understanding the impact of specific substitution patterns on molecular geometry and properties. Related compounds include variations in the position of methoxy substitution on the phenoxy ring and different nitrogen-containing substituents at position 8.

The compound 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, with molecular formula C22H23NO4 and molecular weight 365.4 grams per mole, represents a closely related structure where the phenoxy oxygen bridge is absent. This structural difference provides insights into the role of the oxygen linker in determining molecular conformation and intermolecular interactions. Similarly, the compound 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one, with molecular formula C23H25NO5, differs in the position of methoxy substitution on the phenoxy ring.

Comparative analysis reveals that the position of methoxy substitution significantly influences the electronic properties and steric interactions within these molecules. The 4-methoxyphenoxy substitution pattern in the target compound is expected to provide different electronic effects compared to 2-methoxyphenoxy or 3-methoxyphenoxy analogs due to the para-positioning of the electron-donating methoxy group. This positioning may enhance the electron density in the aromatic ring and influence the overall molecular dipole moment and intermolecular interactions.

The presence of the piperidine ring at position 8 is a common feature among these related compounds, suggesting its importance for biological activity or synthetic accessibility. Comparative studies of chromenone alkaloids have shown that the nature and position of nitrogen-containing substituents significantly influence the pharmacological properties of these compounds. The piperidine ring provides basic nitrogen functionality that can participate in hydrogen bonding and electrostatic interactions, potentially affecting both the molecular conformation and biological activity.

Compound Variant Molecular Formula Key Structural Difference Molecular Weight
2-methoxyphenyl analog C22H23NO4 Lacks phenoxy oxygen bridge 365.4 g/mol
2-methoxyphenoxy analog C23H25NO5 Ortho-methoxy positioning 395.4 g/mol
3-methoxyphenoxy analog C22H23NO5 Meta-methoxy positioning 365.4 g/mol
Target compound C23H25NO5 Para-methoxy positioning 395.4 g/mol

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-15-22(29-17-8-6-16(27-2)7-9-17)21(26)18-10-11-20(25)19(23(18)28-15)14-24-12-4-3-5-13-24/h6-11,25H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHGHXIWSDNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chromenone core, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure and Properties

The structure of this compound includes several functional groups that contribute to its biological activity:

  • Hydroxyl Group : Contributes to hydrogen bonding and solubility.
  • Methoxyphenoxy Moiety : Enhances lipophilicity and may influence receptor interactions.
  • Piperidine Substituent : Potentially increases the compound's ability to cross biological membranes.

The molecular formula is C23H25NO5C_{23}H_{25}NO_5 with a molecular weight of approximately 393.45 g/mol. The presence of these functional groups suggests a multifaceted mechanism of action in biological systems.

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways.
  • Antioxidant Properties : The hydroxyl group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Effects : Chromenone derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.

Research Findings and Case Studies

While specific research on this compound is scarce, relevant studies on structurally similar compounds provide valuable insights:

Compound NameBiological ActivityReference
7-HydroxyflavoneAnti-inflammatory, antioxidant
7-HydroxycoumarinAnticancer, antimicrobial
8-MethoxycoumarinNeuroprotective, anti-inflammatory

Case Study Example

A study focusing on related chromenone derivatives highlighted their cytotoxic effects against various cancer cell lines. For instance, derivatives exhibiting structural similarities showed significant inhibition of cell proliferation in MCF-7 breast cancer cells through apoptosis induction mechanisms.

Future Directions for Research

Given the promising structural features of this compound, future research could focus on:

  • In vitro and In vivo Studies : To evaluate the specific biological activities and mechanisms of action.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
  • Target Identification : To elucidate the molecular targets involved in its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Position 3 Substituents

The substituent at position 3 significantly influences electronic and steric properties:

  • 4-Methoxyphenoxy (target compound): Provides moderate electron donation and steric bulk via the methoxy group.
  • 3-Methoxyphenoxy (): A positional isomer with the methoxy group at the meta position, altering electronic distribution .
  • 4-Chlorophenyl (): Introduces an electron-withdrawing group, enhancing electrophilicity .

Position 8 Substituents

The piperidine/piperazine derivatives at position 8 affect solubility and target binding:

  • Piperidin-1-ylmethyl (target compound): Moderately basic and lipophilic.
  • 4-(2-Hydroxyethyl)piperazinylmethyl (): Adds a polar hydroxyl group, enhancing hydrophilicity .

Position 2 Substituents

  • Methyl (target compound): A small, nonpolar group contributing minimal steric hindrance.
  • Trifluoromethyl (): Highly electronegative and lipophilic, influencing metabolic stability and binding affinity .

Structural and Physicochemical Data

Compound Name Position 3 Substituent Position 8 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methoxyphenoxy Piperidin-1-ylmethyl Methyl C23H25NO5 395.455 Not reported
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one 3-Methoxyphenoxy Piperidin-1-ylmethyl Methyl C23H25NO5 395.455 Not reported
7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3-Methylphenoxy 4-Methylpiperazinylmethyl Trifluoromethyl C23H22F3N3O3 445.44 Not reported
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazinyl)methyl]-2-methyl-4H-chromen-4-one 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazinylmethyl Methyl C23H26ClN3O4 444.93 Not reported
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) 4-Hydroxyphenyl None None C15H10O4 254.24 315–317

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Mannich Reaction : Introduce the piperidin-1-ylmethyl group at position 8 using formaldehyde and dimethylamine in ethanol under reflux (similar to methods for related chromen-4-ones) .
  • Alkylation/Etherification : Attach the 4-methoxyphenoxy group at position 3 using propargyl bromide or similar alkylating agents in DMF with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Verify substituent positions and hydrogen environments. For example, a singlet for the methyl group at position 2 (~δ 2.3 ppm) and aromatic protons from the 4-methoxyphenoxy moiety (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the chromen-4-one core) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

  • Catalyst Screening : Test bases like K₂CO₃, NaH, or DBU for alkylation steps to improve regioselectivity .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol or THF to balance reaction rate and purity .
  • Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions for faster kinetics .
  • Real-Time Monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What computational tools validate discrepancies between experimental and predicted structural data?

  • X-ray Crystallography : Refine crystal structures using SHELX software to resolve ambiguities in substituent orientation or hydrogen bonding .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental NMR shifts to identify conformational mismatches .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes) to rationalize substituent effects on activity .

Q. How do substituent modifications influence biological activity in related chromen-4-ones?

  • Structure-Activity Relationship (SAR) Studies :

  • Piperidinyl Group : The 8-(piperidin-1-ylmethyl) substituent enhances solubility and may facilitate membrane penetration in antimicrobial assays .
  • 4-Methoxyphenoxy Group : Electron-donating methoxy groups can stabilize π-π interactions with aromatic residues in target proteins, as shown in docking studies .
  • Methyl Group at Position 2 : Steric hindrance from the methyl group may reduce off-target binding, improving selectivity .
    • Experimental Validation : Perform antimicrobial assays (MIC determination) and compare with analogs lacking specific substituents .

Troubleshooting & Contradiction Analysis

Q. How to address low crystallinity during X-ray diffraction analysis?

  • Crystallization Solvent : Test mixed solvents (e.g., ethanol/dichloromethane) to improve crystal quality .
  • Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions to promote ordered lattice formation .
  • SHELX Refinement : Use TWINABS for twinned crystals or ISOR restraints for disordered moieties .

Q. Why do NMR spectra show unexpected splitting patterns for aromatic protons?

  • Dynamic Effects : Rotational restriction in the 4-methoxyphenoxy group may cause non-equivalent proton environments. Variable-temperature NMR (VT-NMR) can confirm hindered rotation .
  • Impurity Analysis : Check for residual solvents (e.g., DMF) or byproducts using 2D NMR (COSY, HSQC) .

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